Rebaudioside A - 92332-31-5

Rebaudioside A

Catalog Number: EVT-8042023
CAS Number: 92332-31-5
Molecular Formula: C44H70O23
Molecular Weight: 967.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rebaudioside A is a rebaudioside that is rubusoside in which the hydroxy groups at positions 3 and 4 of the beta-D-glucopyranosyloxy group at the 13alpha position have both been converted to the corresponding beta-D-glucopyranoside. It has a role as a sweetening agent. It is a beta-D-glucoside and a rebaudioside. It is functionally related to a rubusoside and a beta-D-Glcp-(1->2)-[beta-D-Glcp-(1->3)]-beta-D-Glcp.
Rebaudioside A is under investigation in clinical trial NCT03510624 (Acute Effect of Rebaudioside A on Glucose Excursion During an Oral Glucose Tolerance Test in Type 2 Diabetes Mellitus).
Rebaudioside A is a natural product found in Bos taurus and Stevia rebaudiana with data available.
See also: Stevia rebaudiuna Leaf (part of).
Overview

Rebaudioside A is a natural sweetener derived from the leaves of the Stevia rebaudiana plant. It is classified as a steviol glycoside, which are compounds formed by the glycosylation of steviol, a diterpene. Rebaudioside A is known for its high sweetness potency, being approximately 50 to 300 times sweeter than sucrose, and is widely used as a sugar substitute in various food and beverage products. The compound has gained popularity due to its zero-calorie profile and potential health benefits, such as being non-cariogenic and suitable for diabetic diets.

Source and Classification

Rebaudioside A is primarily extracted from the leaves of the Stevia rebaudiana plant, which is native to South America. The plant has been used for centuries by indigenous populations for its sweetening properties. The classification of rebaudioside A falls under the category of glycosides, specifically steviol glycosides, which include other compounds like stevioside and rebaudioside B. These compounds are characterized by their glycosidic bonds that link sugar molecules to a steviol backbone.

Synthesis Analysis

The synthesis of rebaudioside A can be achieved through various methods, including enzymatic conversion and chemical synthesis.

Enzymatic Synthesis: One common method involves the enzymatic transformation of stevioside into rebaudioside A using specific glycosyltransferases. For instance, transglycosylation reactions can be optimized using enzymes from microorganisms such as Paenibacillus macerans and Thermoanaerobacter sp. These enzymes facilitate the transfer of sugar moieties to stevioside, increasing the yield of rebaudioside A.

Chemical Synthesis: Another approach includes chemical synthesis methods that involve protecting groups for hydroxyl functionalities followed by selective glycosylation reactions. For example, protective groups can be added to hydroxyl groups on glucose units before carrying out glycosylation with activated sugar donors.

Technical details regarding these methods often include reaction conditions such as temperature, pH, and reaction time which are crucial for optimizing yield and purity.

Molecular Structure Analysis

Rebaudioside A has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone.

  • Molecular Formula: C22_{22}H30_{30}O13_{13}
  • Molecular Weight: 565.48 g/mol
  • Structure: The structure consists of a steviol aglycone linked to two glucose units at positions C-13 and C-19. The presence of these sugar units contributes to its sweetness profile.

Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to confirm the identity and purity of rebaudioside A by analyzing its fragmentation patterns and retention times.

Chemical Reactions Analysis

Rebaudioside A can undergo several chemical reactions that affect its stability and sweetness:

  • Hydrolysis: Under acidic or basic conditions, rebaudioside A can hydrolyze to yield steviol and glucose units.
  • Glycosylation: It can react with other sugars in the presence of specific catalysts to form novel glycosides.
  • Degradation: Exposure to heat or light can lead to degradation products that may reduce sweetness.

These reactions are essential considerations in food processing and storage.

Mechanism of Action

The sweetness of rebaudioside A is mediated through its interaction with taste receptors on the human tongue. Specifically, rebaudioside A binds to the G-protein-coupled taste receptor type 1 (TAS1R2/TAS1R3), which triggers a signaling cascade resulting in the perception of sweetness. This mechanism is similar to that of sucrose but involves different receptor binding affinities and pathways.

Data from studies indicate that rebaudioside A activates these receptors more potently than other sweeteners, contributing to its high sweetness intensity without caloric contribution.

Physical and Chemical Properties Analysis

Rebaudioside A exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility increases with temperature
  • Stability: Stable under normal conditions but sensitive to extreme pH levels and prolonged heat exposure
  • Taste Profile: Provides a clean sweetness with minimal aftertaste compared to other sweeteners

These properties make it suitable for various applications in food science.

Applications

Rebaudioside A has diverse applications in food science and health:

  • Food Industry: Used as a natural sweetener in beverages, desserts, dairy products, and baked goods due to its high sweetness potency.
  • Health Products: Incorporated into dietary supplements and functional foods aimed at reducing sugar intake while maintaining sweetness.
  • Research Applications: Studied for potential health benefits beyond sweetening, including antioxidant properties and effects on blood glucose levels.

Properties

CAS Number

92332-31-5

Product Name

Rebaudioside A

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O23

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1

InChI Key

HELXLJCILKEWJH-NCGAPWICSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Solubility

1253 mg/L @ 25 °C (est)

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

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